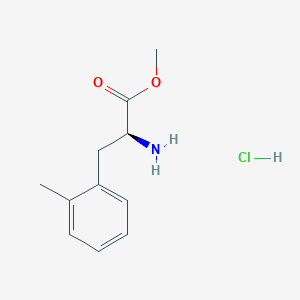

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a methyl ester group at the α-position and an ortho-methyl-substituted phenyl (o-tolyl) moiety at the β-position of the propanoate backbone. This article compares the compound with its closest analogs, emphasizing substituent effects, synthetic methodologies, and functional differences.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCDIOUWDQEIO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Alkylation of Glycine Schiff Bases

A widely employed strategy involves the alkylation of glycine-derived Schiff bases using o-tolyl electrophiles. This method leverages chiral auxiliaries or catalysts to induce stereoselectivity. For example, Evans’ oxazolidinone auxiliaries have been used to generate the (S)-configuration with >95% ee.

Procedure :

-

Schiff Base Formation : Glycine methyl ester is condensed with (R)-4-benzyl-2-oxazolidinone in toluene under reflux to form the chiral Schiff base.

-

Alkylation : The Schiff base is treated with o-tolyl bromide in THF at −78°C using lithium hexamethyldisilazide (LiHMDS) as a base.

-

Hydrolysis : The auxiliary is removed via hydrolysis with 6M HCl, yielding the free amino ester hydrochloride.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Enantiomeric Excess (ee) | 92–96% |

| Reaction Time | 12–18 hours |

Reductive Amination of α-Keto Esters

Reductive amination offers a streamlined route by converting α-keto esters to amino esters. Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid is a common reducing system.

Procedure :

-

Keto Ester Synthesis : Methyl 3-(o-tolyl)-2-oxopropanoate is prepared via Friedel-Crafts acylation of o-xylene with methyl oxalyl chloride.

-

Amination : The keto ester reacts with ammonium acetate in methanol, followed by NaBH3CN at 0°C.

-

Acidification : The product is treated with HCl gas to form the hydrochloride salt.

Optimization Notes :

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or proteases provide an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, enriching the (S)-form.

Procedure :

-

Racemic Synthesis : Methyl 2-amino-3-(o-tolyl)propanoate is synthesized via classical alkylation.

-

Enzymatic Hydrolysis : The racemic mixture is incubated with CAL-B in phosphate buffer (pH 7.0) at 37°C.

-

Separation : The unhydrolyzed (S)-ester is extracted with dichloromethane and converted to the hydrochloride salt.

Performance Metrics :

| Parameter | Value |

|---|---|

| ee After Resolution | 98–99% |

| Process Efficiency | 40–45% |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Asymmetric Synthesis

Chiral palladium catalysts (e.g., BINAP-Pd complexes) enable direct asymmetric allylic amination, achieving 90–94% ee in one pot.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal analysis reveals a planar o-tolyl group and intramolecular hydrogen bonding between the amino and ester groups.

Industrial-Scale Production Challenges

Cost vs. Efficiency Trade-offs

Purification Strategies

-

Recrystallization : Ethanol/water mixtures remove diastereomeric impurities.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >99% purity.

Applications in Drug Development

This compound is a key intermediate in protease inhibitors and neuromodulators. Its stereochemistry is critical for binding to serine hydrolases .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is primarily explored for its potential therapeutic applications. Its structural similarity to amino acids enables it to act as a building block in the synthesis of bioactive compounds. Research has focused on its role in developing drugs targeting:

- Neurological Disorders : Compounds derived from this structure are being investigated for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further exploration against resistant strains of pathogens .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various tetrasubstituted alkenes and other complex structures through reactions like:

- Alkylation : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different alkyl groups.

- Coupling Reactions : Its ability to form stable bonds with other aromatic systems makes it useful in coupling reactions, which are essential for constructing complex organic molecules .

Case Study 1: Antimicrobial Evaluation

A study evaluated several compounds derived from this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of activity, with some derivatives demonstrating significant inhibition against S. aureus, suggesting a promising direction for antibiotic development .

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound indicated that certain analogs could mitigate oxidative stress in neuronal cells. This finding points towards its potential role in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Substituent Effects on Properties

The o-tolyl group (2-methylphenyl) introduces steric hindrance and lipophilicity compared to other substituents. Key analogs include:

Key Observations :

Physicochemical Properties

- Molecular Weight : Ranges from 231.68 (4-hydroxyphenyl) to 293.77 (methylsulfonylphenyl), with o-tolyl estimated at ~250–260 g/mol.

- Solubility : Hydroxyl groups (e.g., 3,4-dihydroxyphenyl) enhance water solubility, whereas fluorophenyl or naphthyl groups favor organic solvents .

- Purity : Commercial analogs are typically ≥95% pure, with ultra-high purity (99.99%) available for pharmaceutical applications .

Biological Activity

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is a compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound, often referred to as a chiral amino acid derivative, has the following chemical structure:

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 232.70 g/mol

- IUPAC Name : this compound

The presence of the o-tolyl group enhances its interaction with biological targets, making it an important compound for studying neurotransmitter modulation.

The mechanism of action of this compound primarily involves its role as a neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), influencing neurotransmission pathways. The specific interactions include:

- Binding to Amino Acid Receptors : The compound may enhance or inhibit the activity of certain amino acid neurotransmitters, such as glutamate and GABA.

- Influence on Neurotransmitter Release : It can modulate the release of neurotransmitters, affecting synaptic transmission and plasticity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on the CNS. It has been studied for its potential therapeutic applications in conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

Preliminary studies have suggested that this compound may also possess antimicrobial properties. It has shown selective activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

- Neurotransmitter Modulation :

- Antimicrobial Properties :

-

Enzyme Interaction Studies :

- Investigations into enzyme-substrate interactions revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neurotransmitter modulation, antimicrobial | Receptor binding |

| (S)-Methyl 2-amino-3-(m-tolyl)propanoate hydrochloride | Antidepressant-like effects | Monoamine reuptake inhibition |

| (S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochloride | Moderate antimicrobial | Enzyme inhibition |

Q & A

Q. What are the established synthetic routes for (S)-methyl 2-amino-3-(o-tolyl)propanoate hydrochloride?

The compound is typically synthesized via esterification and protection/deprotection strategies. A common method involves:

- Esterification : Reacting the parent amino acid with methanol and thionyl chloride (SOCl₂) under reflux to form the methyl ester hydrochloride salt .

- Chiral synthesis : Using Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with o-tolyl derivatives (e.g., via HATU/EDC-mediated amide bond formation) and subsequent HCl-mediated deprotection to yield the hydrochloride salt .

- Critical parameters : Reaction temperature (0–25°C), solvent choice (dry methanol or diethyl ether), and stoichiometric ratios of reagents to minimize racemization .

Q. How is the compound characterized for purity and structural confirmation?

- Purity analysis : HPLC or LC-MS with UV detection (λ = 210–254 nm) is used to verify ≥95% purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Structural confirmation :

- ¹H-NMR : Peaks for the methyl ester (δ ~3.7–3.8 ppm), aromatic protons (δ ~6.8–7.3 ppm), and amine hydrochloride (δ ~8.5–9.0 ppm as a broad singlet) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for (S)-isomer) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Chiral auxiliaries : Use (S)-Boc-protected amino acids to retain stereochemistry during coupling steps .

- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of intermediate ketones to minimize racemization .

- Reaction monitoring : Real-time FTIR or polarimetry to detect early-stage racemization and adjust conditions (e.g., lower temperature) .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay buffers (pH 7.4, 150 mM NaCl) to reduce variability .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may confound activity measurements .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to validate binding affinities against target proteins (e.g., GPCRs) and correlate with experimental IC₅₀ values .

Q. What strategies are used to improve pharmacokinetic properties in preclinical studies?

- Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance oral bioavailability .

- Salt forms : Compare hydrochloride with other salts (e.g., sulfate, citrate) for improved solubility and tissue penetration .

- In vivo PK/PD : Administer via IV bolus (1–5 mg/kg in rodents) and measure plasma half-life using LC-MS. Adjust dosing regimens based on clearance rates .

Q. How to troubleshoot low yields in large-scale synthesis?

- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization via amine coupling) and adjust stoichiometry or add scavengers (e.g., Boc₂O) .

- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., HCl salt formation) to improve heat dissipation and yield .

- Crystallization tuning : Screen anti-solvents (e.g., MTBE or ethyl acetate) to enhance crystal purity and recovery .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.